N-(3-acetylphenyl)formamide
Overview
Description
N-(3-acetylphenyl)formamide is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . It is a white to off-white crystalline powder that is soluble in organic solvents but insoluble in water. This compound is used primarily in research and industrial applications.
Preparation Methods
The synthesis of N-(3-acetylphenyl)formamide can be achieved through various methods. One efficient method involves the reaction of aromatic amines with ethyl orthoformate in the presence of a solid acid catalyst such as sulfonated rice husk ash . This method is advantageous due to its mild reaction conditions and high yields. Another method involves the N-formylation of aromatic amines using formic acid under solvent-free conditions . Industrial production methods often utilize similar catalytic processes to ensure high efficiency and yield.
Chemical Reactions Analysis
N-(3-acetylphenyl)formamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where the acetyl group or the formamide group is replaced by other functional groups. These reactions typically require specific reagents and conditions depending on the desired product.
Oxidation and Reduction: this compound can be oxidized or reduced to form different derivatives. These reactions often involve the use of oxidizing or reducing agents under controlled conditions.
Scientific Research Applications
N-(3-acetylphenyl)formamide has a wide range of applications in scientific research:
Biology: The compound is used in biochemical research, particularly in the study of proteomics.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)formamide exerts its effects involves its ability to undergo N-formylation reactions. This process is catalyzed by various catalysts, including metal/metal oxide-based catalysts and heterogeneous nanocatalysts . The compound interacts with molecular targets through the formation of formyl amides, which are valuable intermediates in pharmacological syntheses and organic transformations .
Comparison with Similar Compounds
N-(3-acetylphenyl)formamide can be compared with other similar compounds such as:
- N-(3-acetylphenyl)formimidic acid
- N-(3-acetylphenyl)formohydrazide
These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its specific formamide group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
N-(3-acetylphenyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(12)8-3-2-4-9(5-8)10-6-11/h2-6H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUIHWHNWKWHPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399520 | |
Record name | N-(3-acetylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72801-78-6 | |
Record name | N-(3-acetylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-ACETYLFORMANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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